![molecular formula C21H42Cl3N3 B15360963 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride is a complex organic compound characterized by its multiple amine groups and phenyl ring structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride typically involves multi-step organic reactions. The starting materials may include phenyl compounds and pentylamine derivatives. The reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles or electrophiles are used depending on the type of substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile reagent for creating polymers and other chemical structures.
Biology: In biological research, 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride is used to study protein interactions and enzyme activities. Its ability to bind to various biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in drug development for treating diseases that involve protein misfolding or aggregation.
Industry: In industry, this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings. Its unique chemical properties contribute to the development of new products with enhanced durability and functionality.
Wirkmechanismus
The mechanism by which 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The multiple amine groups allow it to form strong bonds with other molecules, influencing biological processes and chemical reactions.
Molecular Targets and Pathways:
Protein Binding: The compound can bind to specific proteins, altering their structure and function.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can modulate signaling pathways, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Biotinylated Amines: Compounds with biotinylated amine groups are structurally similar and used in biochemical research.
Polyamines: Compounds like spermine and spermidine share structural similarities and are involved in cellular processes.
Uniqueness: 5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride stands out due to its multiple amine groups and phenyl ring, which provide unique chemical reactivity and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and mechanisms
Eigenschaften
Molekularformel |
C21H42Cl3N3 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
5-[3,5-bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride |
InChI |
InChI=1S/C21H39N3.3ClH/c22-13-7-1-4-10-19-16-20(11-5-2-8-14-23)18-21(17-19)12-6-3-9-15-24;;;/h16-18H,1-15,22-24H2;3*1H |
InChI-Schlüssel |
DRXLIVAYIXHIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CCCCCN)CCCCCN)CCCCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


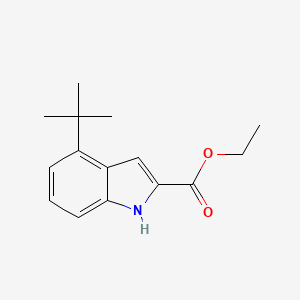
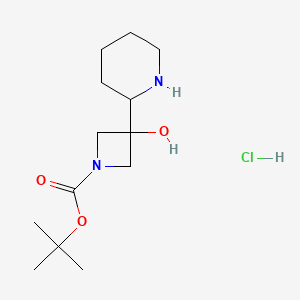
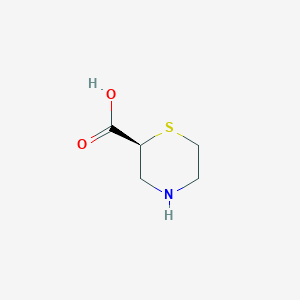
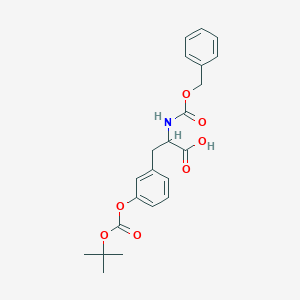
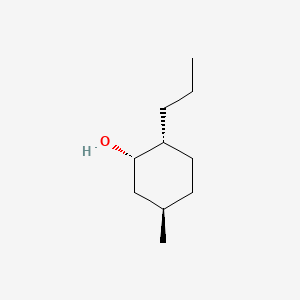


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)
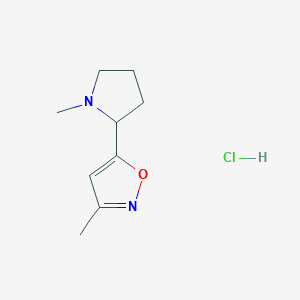
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
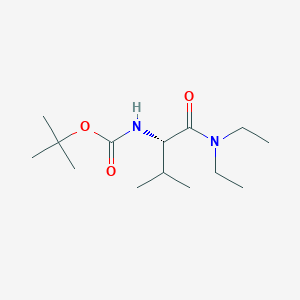
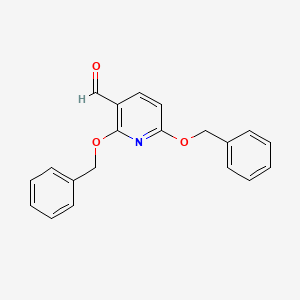
![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)

